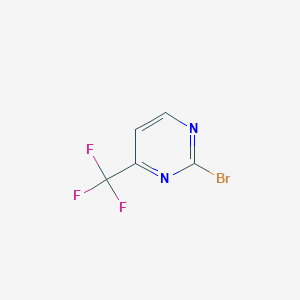
1-Bromo-2-ethenyl-4-fluorobenzene
Übersicht
Beschreibung
1-Bromo-2-ethenyl-4-fluorobenzene is an organic compound with the molecular formula C8H6BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and an ethenyl group. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in organic synthesis and pharmaceutical development .
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-4-fluoro-2-vinylbenzene is the benzene ring, a cyclic compound with six pi electrons . The benzene ring is especially stable due to the delocalization of these electrons in six p orbitals above and below the plane of the ring . This stability is maintained during reactions, making the benzene ring a key target for electrophilic aromatic substitution .
Mode of Action
The interaction of 1-Bromo-4-fluoro-2-vinylbenzene with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 1-Bromo-4-fluoro-2-vinylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, while maintaining the aromaticity of the ring . The downstream effects of this pathway include the formation of various substituted benzene derivatives .
Pharmacokinetics
Given its molecular weight of 20104 , it is likely to have good bioavailability
Result of Action
The molecular effect of 1-Bromo-4-fluoro-2-vinylbenzene’s action is the formation of a substituted benzene ring . On a cellular level, this can lead to various effects depending on the specific cells and tissues involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-fluoro-2-vinylbenzene. For instance, the presence of other chemicals, temperature, and pH can affect the rate of electrophilic aromatic substitution . Additionally, the compound’s physical form (it is a liquid ) and its stability in various environments can also influence its action.
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-ethenyl-4-fluorobenzene typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethenyl-4-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Bromo-2-ethenyl-4-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and fluorine substituents. Common reagents include bromine, chlorine, and nitrating agents.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation and Reduction: The ethenyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl derivatives
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-ethenyl-4-fluoroaniline.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-ethenyl-4-fluorobenzene is utilized in various scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: The compound is used in the development of new drugs, particularly those targeting specific receptors or enzymes in the body.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties for industrial applications.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-ethenyl-4-fluorobenzene can be compared with other similar compounds such as:
1-Bromo-4-fluorobenzene: Lacks the ethenyl group, making it less reactive in addition reactions.
2-Bromo-4-fluorotoluene: Contains a methyl group instead of an ethenyl group, affecting its reactivity and applications.
1-Bromo-2-fluorobenzene: Similar structure but without the ethenyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability, making it valuable in various chemical syntheses and applications.
Eigenschaften
IUPAC Name |
1-bromo-2-ethenyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBWASPURDORDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459779 | |
| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828267-47-6 | |
| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828267-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-ethenyl-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
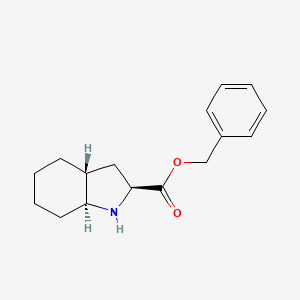


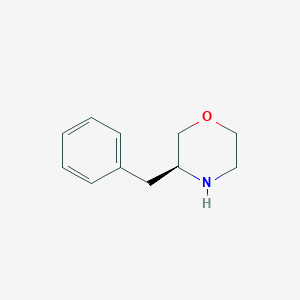
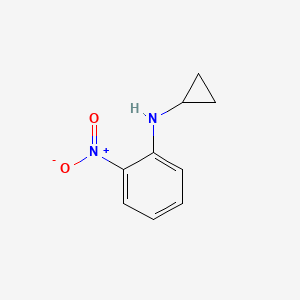
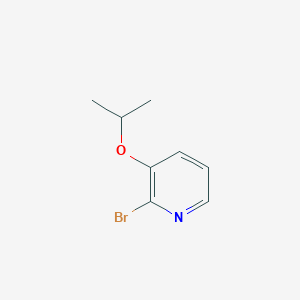

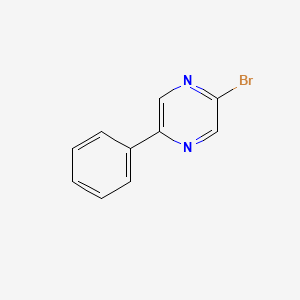

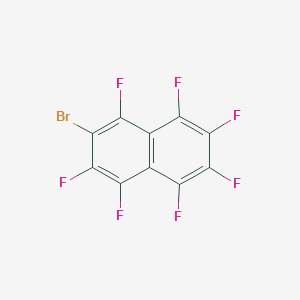
![Benzo[b]thiophene-3-carbonitrile](/img/structure/B1279438.png)


